TriDAP

NOD1 signaling NF-κB reporter assay innate immunity

TriDAP (L-Ala-γ-D-Glu-meso-diaminopimelic acid), a synthetic tripeptide derived from bacterial peptidoglycan, functions as a selective agonist of nucleotide-binding oligomerization domain-containing protein 1 (NOD1). This intracellular pattern recognition receptor detects bacterial cell wall fragments containing meso-diaminopimelic acid (mDAP) and, upon activation by TriDAP, initiates NF-κB and MAPK signaling cascades that drive proinflammatory cytokine production.

Molecular Formula C15H26N4O8
Molecular Weight 390.39 g/mol
Cat. No. B12377746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriDAP
Molecular FormulaC15H26N4O8
Molecular Weight390.39 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N
InChIInChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8?,9?,10+/m0/s1
InChIKeyFMNCPUGORYYCEM-AUXWQGHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TriDAP: Quantified Potency and Specificity of the NOD1 Agonist L-Ala-γ-D-Glu-mDAP in Cell-Based Assays and Preclinical Models


TriDAP (L-Ala-γ-D-Glu-meso-diaminopimelic acid), a synthetic tripeptide derived from bacterial peptidoglycan, functions as a selective agonist of nucleotide-binding oligomerization domain-containing protein 1 (NOD1) [1]. This intracellular pattern recognition receptor detects bacterial cell wall fragments containing meso-diaminopimelic acid (mDAP) and, upon activation by TriDAP, initiates NF-κB and MAPK signaling cascades that drive proinflammatory cytokine production [2]. The compound is widely employed in immunology and infectious disease research to dissect NOD1-specific signaling pathways, assess innate immune responses in epithelial and myeloid cells, and evaluate host-directed therapeutic strategies for respiratory viral infections and inflammatory disorders [3].

TriDAP vs. NOD1 Analogs: Why iE-DAP, M-TriDAP, and FK565 Are Not Equivalent Substitutes for NOD1-Specific Studies


Substituting TriDAP with closely related NOD1 agonists such as iE-DAP, C12-iE-DAP, M-TriDAP, or FK565 introduces substantial variability in potency, receptor selectivity, and biological outcomes that compromise experimental reproducibility and data interpretation. TriDAP activates NF-κB with 3-fold greater potency than the minimal dipeptide iE-DAP in HEK-Blue™ NOD1 reporter cells . Unlike M-TriDAP—a dual NOD1/NOD2 agonist containing a muramyl moiety that confounds NOD1-specific pathway analysis—TriDAP and FK565 possess NOD1-exclusive activating structures, yet their functional dose-response profiles diverge markedly in primary cells: M-TriDAP elicits significant cytokine secretion at 10 nM, whereas FK565/TriDAP require ≥100 nM [1]. This 10-fold shift in the concentration-response relationship precludes direct molar substitution between these agonists. Furthermore, the acylated derivative C12-iE-DAP, while a NOD1 ligand, exhibits altered membrane permeability and trafficking properties due to its lipid modification, which can affect intracellular availability and signaling kinetics [2]. These quantitative differences underscore why TriDAP cannot be replaced by in-class compounds without extensive revalidation of dose-response relationships, signaling outputs, and receptor specificity controls in each experimental system.

TriDAP Quantitative Comparator Evidence: Head-to-Head Performance Metrics for NOD1 Agonist Selection


TriDAP Achieves 3-Fold Higher NF-κB Activation Than iE-DAP in HEK-Blue™ NOD1 Reporter Cells

In HEK-Blue™ NOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter under NF-κB control, TriDAP demonstrates 3-fold higher NF-κB activation capacity compared to the minimal dipeptide NOD1 ligand iE-DAP (γ-D-Glu-mDAP) . This difference reflects the contribution of the N-terminal L-Ala residue to NOD1 binding affinity and subsequent signaling efficiency. The assay employs chemically synthesized TriDAP provided as a mixture of L-Ala-γ-D-Glu-D-mDAP and L-Ala-γ-D-Glu-L-mDAP stereoisomers, with product purity verified by endotoxin testing (<0.125 EU/mL) .

NOD1 signaling NF-κB reporter assay innate immunity

TriDAP Exhibits NOD1-Exclusive Agonist Activity, Unlike Dual NOD1/NOD2 Agonist M-TriDAP

TriDAP and FK565 contain only the NOD1-activating minimal structural motif (γ-D-Glu-mesoDAP), whereas M-TriDAP possesses both NOD1 (γ-D-Glu-mesoDAP) and NOD2 (MurNAc-L-Ala-D-Glu) recognition elements, conferring dual agonist activity [1]. In A549 lung epithelial cells treated with NOD1-targeting siRNA, both TriDAP and C12-iE-DAP show markedly reduced IL-8 induction, confirming NOD1-dependent activity [2]. In contrast, M-TriDAP's dual activity requires separate NOD1 and NOD2 knockdown controls to delineate receptor-specific contributions. In primary human peripheral blood mononuclear cells (PBMCs), M-TriDAP induces significant IL-8/TNF-α secretion at 10 nM, whereas TriDAP requires ≥100 nM [1]. Notably, responses to TriDAP remain unaffected by NOD2 frameshift mutations (1007fs/1007fs) that impair M-TriDAP responses, confirming independent NOD1 and NOD2 pathway activation [1].

receptor selectivity NOD1 vs NOD2 agonist profiling

TriDAP Induces 3.3-Fold Increase in IL-8+ Cells with 93% NOD1 siRNA Knockdown Dependency

In A549 human lung epithelial cells, TriDAP induces a 3.3-fold increase in the percentage of IL-8-positive cells in a dose-dependent manner, as quantified by intracellular flow cytometry [1]. This response is comparable to that achieved by the dual agonist M-TriDAP and exceeds the 2-fold increase observed with the TLR4 agonist LPS control [1]. Transient siRNA-mediated downregulation of NOD1 gene expression reduces the TriDAP-induced IL-8+ cell population by 93%, confirming that the response is specifically mediated through NOD1 rather than other pattern recognition receptors [1]. Cell viability remains unimpaired across all agonist concentrations tested, as determined by LIVE/DEAD staining and flow cytometry [2].

IL-8 induction lung epithelial cells NOD1 knockdown validation

TriDAP and C12-iE-DAP Stimulate Comparable Lipolysis in 3T3-L1 Adipocytes via NOD1-Dependent NF-κB/PKA Activation

Both TriDAP and C12-iE-DAP, two distinct NOD1 agonist chemotypes (unmodified tripeptide vs. acylated dipeptide), stimulate lipolysis in 3T3-L1 murine adipocytes in a time- and dose-dependent manner [1]. C12-iE-DAP-induced lipolysis is attenuated by NOD1 siRNA knockdown, confirming NOD1-specificity for this biological endpoint [1]. Pharmacological inhibition of the protein kinase A (PKA)/hormone-sensitive lipase (HSL) pathway or the NF-κB pathway attenuates the lipolytic effects of C12-iE-DAP, demonstrating that both agonists engage overlapping downstream signaling modules [1]. The study did not report a statistically significant difference in maximal lipolytic response between the two agonists, indicating functional equivalency for this adipocyte assay.

adipocyte lipolysis metabolic inflammation NOD1 signaling

TriDAP Provides 57% Protection Against SARS-CoV-2 Replication in Lung Epithelial Cells, Comparable to M-TriDAP

In an in vitro SARS-CoV-2 challenge model using A549-Dual hACE2-TMPRSS2 lung epithelial cells, TriDAP and the dual NOD1/2 agonist M-TriDAP both promote an antiviral environment that prevents viral replication, achieving 57% protection as measured by reduction in the percentage of GFP-positive (infected) cells by flow cytometry at 48 hours post-infection [1]. This protective effect is attributed to the activation of both NF-κB and interferon-sensitive response element (ISRE) pathways by the NOD1 agonists [2]. The antiviral activity is tissue-specific, as peripheral blood mononuclear cells (PBMCs) do not respond to NOD1 agonists in the same manner, suggesting that lung epithelial cells are the primary target for this host-directed intervention [1].

antiviral activity SARS-CoV-2 host-directed therapy

TriDAP Application Scenarios: Validated Use Cases Based on Quantitative Comparative Evidence


NOD1-Specific Pathway Dissection in Epithelial Cells

TriDAP is the optimal tool for studies requiring exclusive NOD1 activation without confounding NOD2 signaling. Its NOD1-exclusive structural motif (γ-D-Glu-mesoDAP) [1] and 93% NOD1 siRNA knockdown-dependent IL-8 induction in A549 lung epithelial cells [2] provide rigorous specificity. For experiments requiring parallel NOD2 controls, the dual agonist M-TriDAP should be employed separately; TriDAP alone enables clean interpretation of NOD1-dependent phenotypes. Working concentrations: 100 ng/mL – 10 µg/mL in cell culture ; note that in primary PBMCs, ≥100 nM is required for robust responses [1].

Host-Directed Antiviral Research Targeting Respiratory Epithelium

TriDAP is validated as a host-directed antiviral agent in lung epithelial cells, achieving 57% protection against SARS-CoV-2 replication [2]. This activity is tissue-specific to respiratory epithelium, as PBMCs are unresponsive [2]. The compound's ability to activate both NF-κB and ISRE pathways positions it as a candidate for prophylactic or early-intervention strategies against respiratory viral infections. Researchers should include appropriate vehicle controls and confirm NOD1 dependency via siRNA knockdown or selective inhibitors (e.g., ML130 at 50 µM) [2].

Adipocyte Inflammation and Lipolysis Studies

TriDAP and C12-iE-DAP are functionally equivalent for stimulating NOD1-dependent lipolysis in 3T3-L1 adipocytes [3]. TriDAP is preferred when the unmodified tripeptide structure is desirable for avoiding lipid-related membrane effects. The lipolytic response is mediated through NF-κB/PKA pathways and can be pharmacologically modulated [3]. This application supports research on obesity-associated metabolic inflammation and insulin resistance, where NOD1 activation links bacterial sensing to metabolic dysregulation.

Autoimmune and Inflammatory Disease Target Validation

TriDAP is claimed in patent literature for methods of treating autoimmune and chronic inflammatory diseases mediated by autoreactive Th1 and Th17 T cells, including multiple sclerosis, rheumatoid arthritis, type 1 diabetes, inflammatory bowel disease, Crohn's disease, ulcerative colitis, and psoriasis [4]. The claimed mechanism involves NOD1 agonist-mediated suppression of autoreactive T cell activation. While these claims provide direction for preclinical target validation, researchers should independently confirm efficacy and safety in disease-relevant models.

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